

STM2457 chemical structure and properties

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An In-Depth Technical Guide to STM2457: A First-in-Class METTL3 Inhibitor

Introduction

STM2457 is a first-in-class, highly potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3 (Methyltransferase-like 3).[1][2] As a key component of the m6A methyltransferase complex, METTL3 plays a critical role in the post-transcriptional regulation of gene expression. Its dysregulation has been implicated in the initiation and maintenance of various cancers, most notably acute myeloid leukemia (AML).[1] STM2457 was developed as a chemical probe to investigate the therapeutic potential of targeting RNA-modifying enzymes.[1] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data, intended for researchers and professionals in drug development.

Chemical Structure and Properties

STM2457 is a secondary carboxamide derived from the formal condensation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid and an imidazopyridine core.[3] Its development originated from a high-throughput screening campaign, followed by extensive optimization of potency and pharmacokinetic properties.[1]

Table 1: Physicochemical Properties of **STM2457**



Property	Value	Reference
IUPAC Name	N-[[6- [(cyclohexylmethylamino) methyl]imidazo[1,2- a]pyridin-2-yl]methyl]-4- oxopyrido[1,2- a]pyrimidine-2- carboxamide	[3]
Molecular Formula	C25H28N6O2	[3][4]
Molecular Weight	444.53 g/mol	[3][4]
CAS Number	2499663-01-1	[4][5]
SMILES	C1CCC(CC1)CNCC2=CN3C= C(N=C3C=C2)CNC(=O)C4=C C(=O)N5C=CC=CC5=N4	[3]
Solubility (DMSO)	≥ 49.5 mg/mL (111.35 mM)	[4][5]
In Vivo Formulation	10% DMSO + 30% PEG300 + 5% Tween 80 + 55% ddH ₂ O (4.76 mg/mL)	[4]

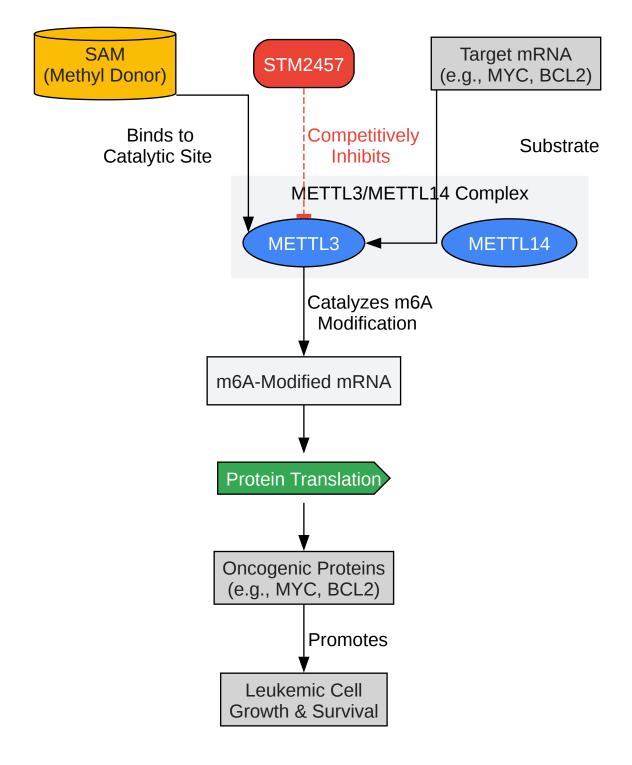
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |[4] |

Mechanism of Action

STM2457 functions as a catalytic inhibitor of the METTL3 component of the METTL3-METTL14 heterodimer complex.[1] It exhibits a high-affinity binding and operates through a cofactor-competitive mechanism, occupying the S-adenosyl methionine (SAM) binding pocket.[1][6][7] This direct inhibition blocks the transfer of a methyl group to adenosine residues on RNA, leading to a global reduction of m6A levels.[1][6]

In AML, the inhibition of METTL3 by **STM2457** leads to a selective reduction of m6A levels on known leukemogenic mRNAs, such as MYC and HOXA10.[1] This disrupts their expression, consistent with a defect in translational efficiency, ultimately leading to reduced AML cell growth, increased apoptosis, and myeloid differentiation.[1][8]





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Caption: Mechanism of STM2457 action on the METTL3/METTL14 complex.

Beyond AML, **STM2457** has been shown to activate the DNA damage response via the ATM-Chk2 pathway in esophageal squamous cell carcinoma and downregulate EGFR expression in oral squamous cell carcinoma.[9] Furthermore, METTL3 inhibition by **STM2457** can induce a



cell-intrinsic interferon response, enhancing antitumor immunity by promoting the formation of double-stranded RNA (dsRNA) and activating interferon-stimulated genes.[10]

Biological and Pharmacological Activity

STM2457 is characterized by its high potency against the METTL3 enzyme and its efficacy in cellular and in vivo models of cancer.

Table 2: In Vitro Potency and Binding Affinity of **STM2457**

Parameter	Value	Assay	Reference	
IC50 (METTL3/14)	16.9 nM	Biochemical Activity Assay	[1][4]	
IC50 (METTL3)	17 nM	RFMS Assay	[11]	
K ^d (METTL3/14)	1.4 nM	Surface Plasmon Resonance (SPR)	[1]	

| Kd (METTL3) | 3.2 nM | Surface Plasmon Resonance (SPR) |[11] |

The compound demonstrates potent anti-proliferative effects across a range of cancer cell lines.

Table 3: Cellular Activity of **STM2457** in Cancer Cell Lines



Cell Line	Cancer Type	IC ₅₀ (Proliferation)	Assay Duration	Reference
MOLM-13	Acute Myeloid Leukemia (AML)	3.5 µM	Not Specified	[11]
Various AML	Acute Myeloid Leukemia (AML)	0.6 - 10.3 μΜ	72 hours	[4]
HCT116	Colorectal Cancer (CRC)	~20-40 μM (Effective Range)	48 hours	[12][13]
PANC-1	Pancreatic Cancer	~10-20 μM (Effective Range)	Not Specified	[14]

| Eca109 / KYSE150 | Esophageal Squamous Cell Carcinoma | Dose-dependent | Not Specified |[9] |

In vivo studies using patient-derived xenograft (PDX) models of AML have demonstrated significant therapeutic efficacy. Daily intraperitoneal administration of **STM2457** at 50 mg/kg impaired AML engraftment, reduced tumor burden in the bone marrow and spleen, and significantly prolonged the lifespan of treated mice without signs of overt toxicity.[1][4]

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize **STM2457**.

METTL3 Biochemical Inhibition Assay

This assay quantifies the ability of **STM2457** to inhibit the catalytic activity of the METTL3/METTL14 complex.

 Principle: A non-radioactive assay measuring the transfer of a methyl group from SAM to an RNA substrate. The reaction byproduct, S-adenosyl-homocysteine (SAH), is detected via a coupled enzymatic reaction that generates a quantifiable signal (e.g., luminescence or fluorescence).



· Methodology:

- Recombinant human METTL3/METTL14 enzyme complex is incubated in reaction buffer.
- Serial dilutions of STM2457 (or DMSO vehicle control) are added to the enzyme.
- The reaction is initiated by adding the substrates: S-adenosyl-methionine (SAM) and a synthetic RNA oligonucleotide containing a consensus methylation site.
- The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
- Detection reagents are added to stop the methyltransferase reaction and initiate the signal-generating reaction.
- The signal is read on a plate reader.
- Data are normalized to controls, and IC₅₀ curves are generated using non-linear regression analysis.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity (K^d) of **STM2457** to the METTL3/METTL14 complex.[1]

- Principle: Changes in the refractive index at the surface of a sensor chip are measured as
 the analyte (STM2457) flows over the immobilized ligand (METTL3/METTL14 protein),
 allowing for real-time determination of association (k_a) and dissociation (kd) rates.
- Methodology:
 - The METTL3/METTL14 protein complex is immobilized onto a sensor chip surface.
 - A running buffer is flowed continuously over the chip to establish a stable baseline.
 - STM2457, prepared in a series of concentrations, is injected sequentially over the surface, allowing for association.



- Following the association phase, the running buffer is flowed again to monitor the dissociation of the compound.
- The sensor chip surface is regenerated between cycles if necessary.
- For competitive binding assays, the experiment is repeated with the addition of SAM to the running buffer to confirm a SAM-competitive binding mode.[1][6]
- The resulting sensorgrams are analyzed using fitting models to calculate k_a , kd, and the equilibrium dissociation constant ($K^d = kd/k_a$).

Cell Proliferation Assay

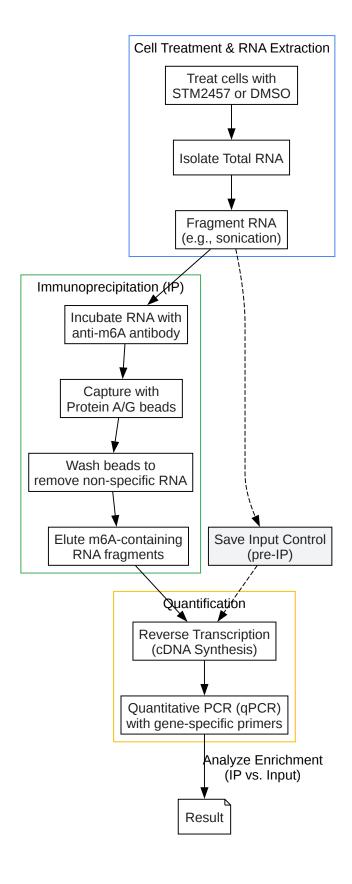
This assay determines the effect of **STM2457** on the growth of cancer cells.

- Principle: A metabolic or ATP-based assay (e.g., CellTiter 96 AQueous One, CCK-8) is used to quantify the number of viable cells in culture.[4][14]
- Methodology:
 - Cancer cells (e.g., MOLM-13, HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13][14]
 - \circ Cells are treated with a range of concentrations of **STM2457** (e.g., 0-100 μ M) or DMSO vehicle control.[4]
 - Plates are incubated for a specified duration (e.g., 48-72 hours).[4][13]
 - The assay reagent is added to each well, and plates are incubated for 1-4 hours as per the manufacturer's protocol.
 - The absorbance or luminescence is measured using a microplate reader.
 - Cell viability is expressed as a percentage relative to the DMSO-treated control, and IC₅o values are calculated.

Methylated RNA Immunoprecipitation (MeRIP-qPCR)



MeRIP-qPCR is used to quantify changes in m6A methylation at specific gene transcripts following **STM2457** treatment.[1]





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Caption: Experimental workflow for MeRIP-qPCR analysis.

· Methodology:

- RNA Isolation & Fragmentation: Total RNA is extracted from STM2457- or DMSO-treated cells and fragmented into ~100-nucleotide fragments. A portion is saved as an "input" control.
- Immunoprecipitation: The fragmented RNA is incubated with an anti-m6A antibody overnight. Protein A/G magnetic beads are added to capture the antibody-RNA complexes.
- Washing and Elution: The beads are washed multiple times to remove non-specifically bound RNA. The enriched, m6A-containing RNA fragments are then eluted.
- qRT-PCR: Both the eluted (IP) and input RNA are reverse transcribed into cDNA. qPCR is then performed using primers specific to target genes (MYC, HOXA10, etc.) and control genes.
- Analysis: The m6A enrichment for a specific gene is calculated by normalizing the amount of transcript in the IP sample to the amount in the input sample.

In Vivo AML Xenograft Study

This protocol assesses the anti-tumor efficacy of **STM2457** in a clinically relevant animal model.[1][4]

- Principle: Immunodeficient mice are engrafted with human AML cells (either cell lines or patient-derived cells). Once tumors are established, mice are treated with STM2457, and tumor growth and overall survival are monitored.
- Methodology:
 - Engraftment: Immunodeficient mice (e.g., NSG mice) are irradiated and then injected intravenously with human AML cells (e.g., MOLM-13 or PDX cells).



- Treatment: Once engraftment is confirmed (e.g., by monitoring human CD45+ cells in peripheral blood), mice are randomized into treatment and vehicle control groups.
- Dosing: STM2457 is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[1][4] The control group receives a vehicle solution.
- Monitoring: Animal body weight and overall health are monitored regularly to assess toxicity. Tumor burden is monitored by measuring the percentage of human CD45⁺ cells in the blood, bone marrow, and spleen at the study endpoint.
- Endpoint Analysis: The primary endpoints are overall survival and reduction in tumor burden. Tissues may be collected for further pharmacodynamic analysis (e.g., measuring m6A levels).

Conclusion

STM2457 is a seminal tool compound and potential therapeutic agent that has provided critical proof-of-concept for the inhibition of RNA methyltransferases as a viable anti-cancer strategy. [1] Its high potency, selectivity, and demonstrated efficacy in preclinical models of AML and other cancers make it an invaluable asset for research into the epitranscriptomic regulation of disease. The detailed characterization of its chemical properties and biological activities provides a solid foundation for further drug development efforts targeting METTL3 and other RNA-modifying enzymes.

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